4-Fluoro-5-iodo-2-methylanisole
Overview
Description
4-Fluoro-5-iodo-2-methylanisole is an aromatic compound with the molecular formula C8H8FIO It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, iodine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-5-iodo-2-methylanisole can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the amino group.
Sandmeyer Reaction: Replacement of the diazonium group with iodine.
Methoxylation: Introduction of the methoxy group.
Fluorination: Introduction of the fluorine atom.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic steps, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-iodo-2-methylanisole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
4-Fluoro-5-iodo-2-methylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-iodo-2-methylanisole involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can engage in hydrogen bonding and other polar interactions, while the methyl group can contribute to hydrophobic interactions. These interactions collectively determine the compound’s behavior in various chemical and biological contexts.
Comparison with Similar Compounds
- 1-Fluoro-4-iodo-2-methoxybenzene
- 1-Fluoro-5-iodo-2-methoxy-4-methylbenzene
- 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene
Comparison: 4-Fluoro-5-iodo-2-methylanisole is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, as well as distinct interactions in biological systems.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-fluoro-2-iodo-4-methoxy-5-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCRXLNFUWALFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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